

# The Uricosuric Effect of Epaminurad: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Epaminurad |           |
| Cat. No.:            | B607337    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Epaminurad** (also known as URC102 or UR-1102) is a novel, orally active, and selective inhibitor of the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] By potently and selectively blocking URAT1, a key protein in the renal reabsorption of uric acid, **Epaminurad** promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] This technical guide provides an indepth overview of the uricosuric effect of **Epaminurad**, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.

### **Mechanism of Action: Selective URAT1 Inhibition**

The primary mechanism driving the uricosuric effect of **Epaminurad** is its selective inhibition of the hURAT1 transporter located in the apical membrane of renal proximal tubular cells.[4] In the complex process of uric acid homeostasis, URAT1 is responsible for the majority of urate reabsorption from the glomerular filtrate back into the bloodstream.[5] By inhibiting this transporter, **Epaminurad** effectively reduces the reabsorption of uric acid, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in sUA concentrations.[3]



Notably, **Epaminurad** exhibits high selectivity for URAT1 over other organic anion transporters (OATs), such as OAT1 and OAT3, which are also involved in urate handling.[4][7] This selectivity is a key differentiator from some older uricosuric agents and may contribute to a more favorable safety profile by minimizing off-target effects.[7]



Click to download full resolution via product page

Mechanism of Action of **Epaminurad** in the Renal Proximal Tubule.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies investigating the uricosuric effect of **Epaminurad**.

# **Table 1: In Vitro Inhibitory Activity of Epaminurad**

 $257 \pm 60$ 



| Transporter       | Parameter | Value (μM)    |
|-------------------|-----------|---------------|
| hURAT1            | Ki        | 0.057 ± 0.036 |
| hOAT1             | Ki        | 7.2 ± 0.8     |
| hOAT3             | Ki        | 2.4 ± 0.2     |
| Data sourced from |           |               |

MedchemExpress.[3]

Table 2: Preclinical Pharmacokinetics of Epaminurad in Tufted Capuchin Monkeys (Single Oral Dose)

| Dose     | Cmax (µg/mL) | Tmax (h)      | T1/2 (h)      | AUC0-inf<br>(mg*h/mL) |
|----------|--------------|---------------|---------------|-----------------------|
| 3 mg/kg  | 8.96 ± 1.74  | $0.6 \pm 0.2$ | $4.7 \pm 0.9$ | 26.2 ± 8.1            |
| 10 mg/kg | 42.4 ± 12.8  | 0.5 ± 0.0     | 4.2 ± 1.1     | 108 ± 51              |

 $3.3 \pm 0.8$ 

 $0.8 \pm 0.3$ 

Data sourced

30 mg/kg

from

MedchemExpres

s.[<mark>3</mark>]

Table 3: Preclinical Uricosuric Effect of Epaminurad in Tufted Capuchin Monkeys (Day 3 of Dosing)

 $92.9 \pm 21.0$ 



| Treatment Group                                               | Average Plasma Uric Acid<br>Reduction from Baseline<br>(%) | Fractional Excretion of<br>Uric Acid (FEUA) (%<br>Change from Control) |
|---------------------------------------------------------------|------------------------------------------------------------|------------------------------------------------------------------------|
| Epaminurad 3 mg/kg                                            | Significant Reduction                                      | Significant Increase                                                   |
| Epaminurad 10 mg/kg                                           | Significant Reduction                                      | Significant Increase                                                   |
| Epaminurad 30 mg/kg                                           | Significant Reduction                                      | Significant Increase                                                   |
| Benzbromarone 100 mg/kg                                       | Comparable to Epaminurad 3 mg/kg                           | Comparable to Epaminurad 3 mg/kg                                       |
| Qualitative summary based on reported significant effects.[3] |                                                            |                                                                        |

# Table 4: Phase 2b Clinical Trial Efficacy of Epaminurad in Patients with Gout (Week 4)



| Treatment<br>Group                                                                                 | N  | Proportion of Patients with sUA < 6 mg/dL (%) | Proportion of Patients with sUA < 5 mg/dL (%) | Mean Percent<br>Change in sUA<br>from Baseline<br>(%) |
|----------------------------------------------------------------------------------------------------|----|-----------------------------------------------|-----------------------------------------------|-------------------------------------------------------|
| Placebo                                                                                            | 38 | 0.0                                           | Not Reported                                  | +1.2 (± 7.75)                                         |
| Epaminurad 3<br>mg                                                                                 | 37 | 54.05                                         | Significantly<br>Greater than<br>Placebo      | Significant<br>Reduction                              |
| Epaminurad 6<br>mg                                                                                 | 39 | 71.79                                         | Significantly Greater than Placebo            | Significant<br>Reduction                              |
| Epaminurad 9<br>mg                                                                                 | 36 | 88.89                                         | Significantly<br>Greater than<br>Placebo      | -54.3 (± 12.4)                                        |
| Febuxostat 80<br>mg                                                                                | 19 | 84.21                                         | Not Reported                                  | Significant<br>Reduction                              |
| Data compiled from multiple sources referencing the phase 2b trial (NCT04804111). [5][7][8][9][10] |    |                                               |                                               |                                                       |

# Experimental Protocols In Vitro URAT1 Inhibition Assay

This assay is designed to determine the inhibitory potency of a test compound on the hURAT1 transporter expressed in a cellular system.

• Cell Line: Human Embryonic Kidney (HEK293) cells transiently or stably expressing the hURAT1 transporter (SLC22A12 gene).[4][11]

### Foundational & Exploratory





 Substrate: Radiolabeled ([14C]) uric acid or a fluorescent substrate analog is used to measure uptake.[11]

#### Protocol Outline:

- Cell Seeding: HEK293-hURAT1 cells are seeded into multi-well plates and grown to a confluent monolayer.
- Pre-incubation: Cells are washed and pre-incubated with a buffer solution containing varying concentrations of **Epaminurad** or a vehicle control for a defined period (e.g., 30 minutes).[11]
- Uptake Initiation: The pre-incubation solution is replaced with a solution containing the substrate (e.g., uric acid) and the respective concentrations of the test compound.
- Uptake Termination: After a short incubation period (e.g., 2-30 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
   [11]
- Cell Lysis and Quantification: Cells are lysed, and the intracellular substrate concentration is quantified using scintillation counting (for radiolabeled substrate) or fluorescence measurement.
- Data Analysis: The rate of substrate uptake is calculated and plotted against the inhibitor concentration to determine the IC50 value. The Ki is then calculated from the IC50.





Click to download full resolution via product page

In Vitro URAT1 Inhibition Assay Workflow.

# Preclinical Uricosuric Effect in a Non-Human Primate Model

Tufted capuchin monkeys are a suitable model for studying uricosuric agents due to their low uricase activity, which results in higher plasma urate levels compared to other non-primate species.

Animal Model: Tufted capuchin monkeys.



- Dosing: Epaminurad is administered orally, once daily, for a specified duration (e.g., 3 consecutive days).[3]
- Sample Collection:
  - Blood: Collected at multiple time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours) to determine plasma concentrations of **Epaminurad** and uric acid.
  - Urine: Collected over a defined interval (e.g., 0-8 hours post-dosing) to measure urine volume, and uric acid and creatinine concentrations.
- Key Parameters Measured:
  - o Pharmacokinetics: Cmax, Tmax, T1/2, AUC.
  - Pharmacodynamics:
    - Plasma Uric Acid (PUA) levels.
    - Urinary Uric Acid Excretion.
    - Fractional Excretion of Uric Acid (FEUA), calculated as: (Urine Uric Acid \* Plasma
       Creatinine) / (Plasma Uric Acid \* Urine Creatinine) \* 100.
- Analytical Methods: Uric acid and creatinine levels in plasma and urine are typically measured using enzymatic colorimetric assays or HPLC-based methods.

### Phase 2b Clinical Trial in Gout Patients (NCT04804111)

This study was a multicenter, randomized, double-blind, placebo-controlled, dose-finding trial. [7][10]

- Patient Population: Adult patients (19-70 years) diagnosed with gout and a baseline sUA level ≥ 7.0 mg/dL.[12]
- Exclusion Criteria: Included, but not limited to, urolithiasis within 5 years, significant renal impairment (eGFR <30 mL/min/1.73m²), uncontrolled hypertension or diabetes, and prior treatment with certain urate-lowering therapies.[12]



- · Study Design:
  - Screening and Washout: Patients underwent a screening period and washout of any previous urate-lowering therapies.
  - Randomization: Patients were randomized to receive once-daily oral doses of
     Epaminurad (3 mg, 6 mg, or 9 mg), placebo, or an active comparator (febuxostat 80 mg)
     for 12 weeks.[3][10]
  - Gout Flare Prophylaxis: All patients received prophylaxis for gout flares as per the study protocol.[3]
- Primary Efficacy Endpoint: The proportion of patients with a sUA level < 6.0 mg/dL at Week</li>
   4.[10]
- Secondary Efficacy Endpoints:
  - Proportion of patients with sUA < 5.0 mg/dL.[12]</li>
  - Mean percent and absolute change in sUA from baseline.[12]
  - o Incidence of gout flares.
- Analytical Method: Serum uric acid levels are typically determined using a specific uricasebased enzymatic method in a central laboratory.[13]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. acb.org.uk [acb.org.uk]
- 2. biolabo.fr [biolabo.fr]



- 3. Efficacy and safety of epaminurad, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study PMC [pmc.ncbi.nlm.nih.gov]
- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. A Therapeutic Confirmatory Study of Epaminurad Versus Febuxostat in Gout Patients [ctv.veeva.com]
- 9. Determination of uric acid in human urine and serum by capillary electrophoresis with chemiluminescence detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of epaminurad, a potent hURAT1 inhibitor, in patients with gout: a randomized, placebo-controlled, dose-finding study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrial.be [clinicaltrial.be]
- 13. Uric Acid Clinical Methods NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Uricosuric Effect of Epaminurad: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607337#understanding-the-uricosuric-effect-of-epaminurad]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com